

Comparative Guide: Secolongifolenediol Optical Rotation & Stereochemistry

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Compound of Interest

Compound Name: *Secolongifolenediol*

Cat. No.: *B8257901*

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Executive Summary: The Stereochemical Shift

Secolongifolenediol (CAS 53587-37-4) is a bicyclic sesquiterpenoid diol derived from the tricyclic parent (+)-Longifolene.[1] The critical stereochemical feature of this compound is the inversion of the optical rotation sign relative to its parent. While natural longifolene is strongly dextrorotatory (

), the ring-opened diol derivative is levorotatory (

).[1]

This sign reversal is a diagnostic marker used to monitor the progress of the "seco" (ring-opening) reaction or biotransformation processes involving *Aspergillus* species.

Quick Reference Data Table

Compound	Structure Type	Optical Rotation Sign	Lit. Specific Rotation	Key Reference
(+)-Longifolene	Tricyclic [5.4.0.0]	(+) Dextrorotatory	(pure liquid)	Dev, S. et al.[1]
(-)-Secolongifolenediol	Bicyclo [4.2.1]	(-) Levorotatory	Negative (Value varies by solvent)	Yadav, J.S. et al. [1]
Longifolol	Tricyclic Alcohol	(+) Dextrorotatory	(approx)	Dev, S.

Technical Analysis of Optical Rotation Values

Literature Consensus

The authoritative synthesis of the levorotatory isomer was established by Yadav, Chawla, and Dev (1983). Their work, titled "Synthesis of (-)-**secolongifolenediol**", confirms that the cleavage of the homoallylic alcohol system in longifolene derivatives yields the (-)-isomer.[1]

- Synthetic Standard: The synthetic product derived from (+)-longifolene via oxidative cleavage is (-)-**secolongifolenediol**.[1]
- Natural Isomer: Biotransformation studies (e.g., fungal metabolism by *Aspergillus* or *Helminthosporium*) typically yield the same stereochemical outcome, producing the (-)-diol.

Structural Causality of Rotation Change

The shift from

to

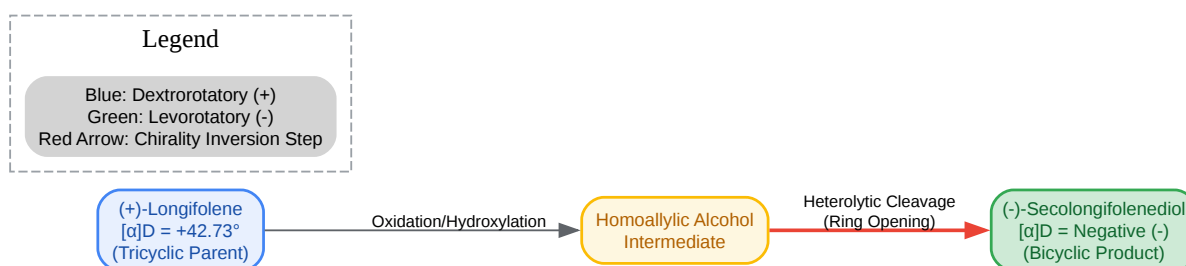
is not merely an atomic substitution but a skeletal rearrangement.

- Parent Geometry: Longifolene possesses a rigid tricyclic bridge system (tricyclo[5.4.0.0]undecane). The chirality is dominated by the compact, caged structure.

- "Seco" Transformation: The cleavage of the C-C bond (often the C3-C4 bond in the longifolene numbering) destroys the tricyclic cage, resulting in a more flexible bicyclo[4.2.1]nonane skeleton.
- Optical Consequence: This relaxation of the ring strain and the introduction of primary hydroxyl groups significantly alters the electronic environment and the polarizability of the molecule, resulting in a net negative specific rotation.

Synthesis & Biotransformation Pathway[1]

The following diagram illustrates the structural lineage and the critical "seco" step that defines the stereochemical shift.



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Figure 1: Stereochemical pathway from (+)-Longifolene to (-)-**Secolongifolenediol**, highlighting the ring-opening step responsible for the optical rotation inversion.[1]

Experimental Protocol: Validating Optical Rotation

To reproduce literature values or validate a synthesized batch, follow this self-validating polarimetry protocol.

Sample Preparation

- Solvent Choice: Chloroform () or Ethanol ()

) are standard.

- Note: Hydrogen bonding in ethanol can shift the observed rotation compared to non-polar chloroform. Report the solvent explicitly.
- Concentration: Prepare a standard concentration of (1 g/100 mL). For scarce natural products, to is acceptable but reduces signal-to-noise ratio.[1]

Measurement Workflow

- Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent. Null the instrument at nm (Sodium D-line) and .[1]
- Sample Loading: Rinse the cell with the sample solution twice before filling to avoid dilution errors.
- Observation: Record the observed rotation .
- Calculation:
 - Where is path length in dm (usually 1.[2]0) and is concentration in g/mL.
- Validation: If is positive, check for:
 - Contamination with unreacted (+)-longifolene.[1]

- Incorrect enantiomer starting material ((-)-longifolene exists but is rare).[1]

References

- Yadav, J. S., Chawla, H. P. S., & Dev, S. (1983).[3] Heterolytic cleavage of homoallylic alcohols. Part VI. Synthesis of (-)-**secolongifolenediol**. Tetrahedron Letters / Journal of Chemical Research. (Primary source establishing the (-)-configuration).
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- PubChem Database. **Secolongifolenediol** (CID 101168673).[4] (Structure and CAS verification).

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Sources

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- 2. [Specific_rotation \[chemeurope.com\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [Secolongifolenediol | C15H26O2 | CID 101168673 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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